1-(Cyclopentylmethyl)pyrrolidin-3-amine

Description

Introduction and Background

Chemical Classification and Nomenclature

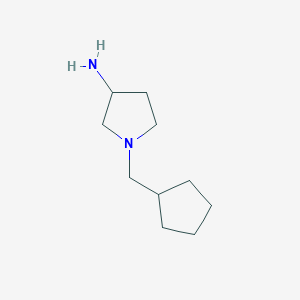

1-(Cyclopentylmethyl)pyrrolidin-3-amine belongs to the class of pyrrolidine derivatives , characterized by a saturated five-membered ring containing one nitrogen atom. The compound’s structure features:

- A pyrrolidine core (C₄H₈N) with a cyclopentylmethyl group (-CH₂C₅H₉) attached to the nitrogen atom at position 1.

- A primary amine (-NH₂) substituent at position 3 of the pyrrolidine ring.

IUPAC Name :

1-(Cyclopentylmethyl)pyrrolidin-3-amine

Molecular Formula :

C₁₀H₂₀N₂

Molecular Weight :

CAS Registry Numbers :

The nitrogen atom in the pyrrolidine ring is tertiary (bonded to three carbons: two from the ring and one from the cyclopentylmethyl group), while the amine at position 3 is primary .

Historical Context of Pyrrolidine-Based Compounds

Pyrrolidine, first synthesized in 1883 via the reduction of pyrrole, has served as a foundational scaffold in drug discovery. Key milestones include:

- Natural Product Isolation : Pyrrolidine derivatives like proline and hydroxyproline were identified as critical components of collagen and enzymes.

- Pharmaceutical Applications :

- Synthetic Advances : The development of stereoselective synthesis methods in the 20th century enabled access to chiral pyrrolidine derivatives, expanding their utility.

The introduction of cyclopentylmethyl groups to pyrrolidine, as seen in 1-(cyclopentylmethyl)pyrrolidin-3-amine, represents a modern strategy to modulate lipophilicity and steric bulk for targeted bioactivity.

Significance in Heterocyclic Chemistry Research

Pyrrolidine derivatives are pivotal in heterocyclic chemistry due to:

- Stereochemical Diversity : The non-planar pyrrolidine ring enables pseudorotation , allowing access to multiple conformations that optimize interactions with biological targets.

- Drug Design Applications :

- Synthetic Versatility : Functionalization at multiple positions (e.g., N1 and C3) permits the creation of libraries for structure-activity relationship (SAR) studies.

1-(Cyclopentylmethyl)prolidin-3-amine exemplifies these traits, with its cyclopentylmethyl group enhancing metabolic stability and its primary amine enabling hydrogen-bonding interactions.

Properties

IUPAC Name |

1-(cyclopentylmethyl)pyrrolidin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2/c11-10-5-6-12(8-10)7-9-3-1-2-4-9/h9-10H,1-8,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNXHKXQZFWIFAD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)CN2CCC(C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

N-Alkylation of Pyrrolidin-3-amine

- The core pyrrolidin-3-amine scaffold is alkylated at the nitrogen atom with cyclopentylmethyl halides (e.g., bromides) or tosylates.

- This alkylation is typically performed in polar aprotic solvents such as N,N-dimethylformamide (DMF) or acetonitrile.

- Bases like potassium carbonate or sodium bicarbonate are used to neutralize the reaction and facilitate alkylation.

- Reaction conditions generally involve heating (e.g., 75°C) for several hours (e.g., 6 hours) to achieve good yields (around 70%).

Use of Protected Amines and Deprotection

Tandem Cyclization and Functionalization

- Alternative methods include copper-catalyzed tandem amination/cyanation/alkylation sequences starting from amino-alkyne precursors, enabling the formation of α-substituted pyrrolidines in one pot.

- Microwave irradiation can be employed to enhance reaction rates and yields.

- Such methods offer regioselective synthesis of functionalized pyrrolidines, potentially adaptable for cyclopentylmethyl substitution.

Representative Experimental Data

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| N-Alkylation | Pyrrolidin-3-amine dihydrochloride, cyclopentylmethyl bromide, K2CO3, DMF, 75°C, 6 h | 70 | Purification by flash chromatography; light yellow solid |

| Boc Protection/Deprotection | Boc2O, MeOH, Na2CO3, 0°C, then acid/base extraction | 78 | Protects amine during alkylation, improves selectivity |

| Tandem Amination/Cyanation | CuBr catalyst, trimethylsilyl cyanide, microwave 100°C, 0.5 h | 95 | One-pot synthesis of α-CN pyrrolidines, adaptable methodology |

Notes on Stereochemistry and Chiral Pool Synthesis

- Chiral pool synthesis using L-proline or derivatives is a common approach to obtain enantiomerically pure pyrrolidines.

- Functionalization of L-proline via homologation or Michael addition can introduce the cyclopentylmethyl moiety at the nitrogen.

- This approach ensures control over stereochemistry at the 3-position amine and the nitrogen substituent.

Summary Table of Preparation Methods

| Method Type | Starting Material | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|---|

| N-Alkylation | Pyrrolidin-3-amine | Cyclopentylmethyl bromide, K2CO3, DMF, heat | Straightforward, moderate to good yields | Requires protection/deprotection steps |

| Tandem Amination/Cyanation | Amino-alkyne precursors | CuBr catalyst, TMSCN, microwave heating | One-pot, regioselective, high yield | May require optimization for specific substituents |

| Chiral Pool Synthesis | L-Proline or derivatives | Homologation, aza-Michael reactions | Enantiomerically pure products | Multi-step, starting material cost |

Chemical Reactions Analysis

Alkylation Reactions

1-(Cyclopentylmethyl)pyrrolidin-3-amine undergoes N-alkylation when reacted with alcohols in the presence of iron-based catalysts. This method, adapted from protocols for analogous amines, employs alcohol derivatives as alkylating agents under controlled conditions to achieve monoalkylation with high selectivity.

| Parameter | Details |

|---|---|

| Catalyst | Iron-based catalyst (e.g., Fe₃(CO)₁₂) |

| Temperature | 130°C |

| Solvent | Toluene or tetrahydrofuran (THF) |

| Yield | 74–91% (observed in analogous amine alkylation systems) |

For example, reaction with pentanol produces an N-pentyl derivative, with selectivity driven by the catalyst’s ability to suppress over-alkylation. This aligns with methodologies validated for benzyl amines and anilines .

Acylation Reactions

The compound reacts readily with acylating agents such as acetyl chloride to form N-acyl derivatives . This reaction is typically conducted in basic media to neutralize HCl byproducts.

| Parameter | Details |

|---|---|

| Reagent | Acetyl chloride |

| Base | Sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) |

| Solvent | THF or dichloromethane (DCM) |

| Reaction Time | 4–24 hours (depending on substrate reactivity) |

The resulting amides are stable under ambient conditions and serve as intermediates for further functionalization.

Oxidation Reactions

Exposure to oxidizing agents like hydrogen peroxide (H₂O₂) leads to the formation of N-oxides , a transformation common to pyrrolidine derivatives.

| Parameter | Details |

|---|---|

| Oxidizing Agent | H₂O₂ (30% aqueous solution) |

| Conditions | Acidic medium (pH 4–6), room temperature |

| Product | 1-(Cyclopentylmethyl)pyrrolidin-3-amine N-oxide |

This reaction modifies the electronic properties of the amine, enhancing its solubility and potential bioactivity.

Salt Formation

The amine forms stable hydrochloride salts when treated with hydrochloric acid (HCl), improving its crystallinity and bioavailability.

| Parameter | Details |

|---|---|

| Acid | Concentrated HCl |

| Solvent | Ethanol or diethyl ether |

| Yield | >90% (typical for amine-HCl salt formation) |

Stability and Degradation

The compound remains stable under ambient conditions but degrades under extreme acidity (pH < 2) or prolonged exposure to temperatures >150°C. Degradation products include cyclopentane derivatives and fragmented pyrrolidine rings.

Mechanistic Insights

-

Alkylation : Proceeds via a borrowing-hydrogen mechanism, where the catalyst facilitates hydrogen transfer from the alcohol to the amine, forming an imine intermediate that is subsequently reduced .

-

Acylation : Nucleophilic attack by the amine on the acyl chloride, followed by deprotonation to yield the amide.

Scientific Research Applications

Chemistry

In the field of chemistry, 1-(Cyclopentylmethyl)pyrrolidin-3-amine serves as a crucial building block in organic synthesis. It is particularly useful in constructing complex molecular frameworks due to its versatile reactivity. The compound can participate in various chemical reactions, such as:

- Oxidation : Utilizing agents like hydrogen peroxide to yield oxo-compounds.

- Reduction : Employing lithium aluminum hydride to produce amines or amides.

- Substitution : Reacting with nucleophiles or electrophiles to form derivatives.

Biology

Research has indicated that 1-(Cyclopentylmethyl)pyrrolidin-3-amine may have potential biological activity. It has been studied as a ligand for specific receptors, which could lead to insights into its effects on various biochemical pathways. The presence of the pyrrolidine ring suggests interaction capabilities that might influence receptor activity or enzyme function.

Medicine

In medicinal chemistry, this compound is being explored for its potential in drug development. Studies focus on its role in designing new therapeutic agents targeting specific diseases or conditions. The biological activities linked to its structure may allow it to function as a precursor in the synthesis of pharmacologically active compounds.

Industry

The compound finds applications in the production of specialty chemicals and materials. Its unique properties make it suitable for use in various industrial processes, enhancing product performance and functionality.

Mechanism of Action

The mechanism by which 1-(Cyclopentylmethyl)pyrrolidin-3-amine exerts its effects involves its interaction with molecular targets and pathways. The compound may act as a ligand for specific receptors, influencing signaling pathways and biological processes. The exact mechanism can vary depending on the context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Pyrrolidin-3-amine Derivatives

Structural and Physicochemical Properties

The table below compares 1-(Cyclopentylmethyl)pyrrolidin-3-amine with structurally related compounds:

Key Observations :

- Lipophilicity: The cyclopentylmethyl group provides moderate lipophilicity, balancing membrane permeability and solubility better than bulky aromatic substituents (e.g., quinoxaline) or highly strained cyclopropane .

- Salt Forms : The dihydrochloride salt of the target compound improves aqueous solubility compared to free-base analogs like 1-cyclopropylpyrrolidin-3-amine .

- Synthetic Complexity : Bulky substituents (e.g., pyrazolo-pyridazine) require specialized synthesis (e.g., microwave-assisted reactions), whereas cyclopentylmethyl derivatives are synthesized via standard alkylation protocols .

Target Compound :

- 1-(Cyclopentylmethyl)pyrrolidin-3-amine is hypothesized to act as a CNS-active agent due to its structural similarity to TRPV1 antagonists and mGlu receptor modulators . No direct pharmacological data is available, but its analogs are explored for analgesia and neurodegenerative diseases.

Comparisons :

TRPV1 Antagonists : Pyrrolidin-3-amine derivatives with urea or quinazoline substituents show potent TRPV1 antagonism for pain management. The cyclopentylmethyl group may lack the hydrogen-bonding capacity of urea but offers improved metabolic stability .

DYRK Inhibitors : The pyrazolo-pyridazine-substituted analog () inhibits dual-specificity tyrosine-regulated kinases, highlighting the role of aromatic substituents in kinase binding .

Antimicrobial Agents: Quinoxaline-pyrrolidine derivatives () exhibit antibacterial activity, suggesting that aromatic systems enhance DNA intercalation—a property absent in the aliphatic target compound .

mGlu Receptor Modulators : LY2389575’s dichlorobenzyl group enables allosteric modulation of mGlu receptors, whereas the cyclopentylmethyl group may favor different receptor subtypes .

Biological Activity

Overview

1-(Cyclopentylmethyl)pyrrolidin-3-amine is a pyrrolidine derivative that has gained attention for its potential biological activities. This compound is characterized by a cyclopentylmethyl group attached to a pyrrolidine ring, which is a common structural motif in many biologically active compounds. Its unique structure suggests possible interactions with various biological targets, making it an interesting candidate for pharmacological studies.

The biological activity of 1-(Cyclopentylmethyl)pyrrolidin-3-amine is largely attributed to its ability to interact with specific receptors and enzymes within the body. The compound's mode of action may involve:

- Hydrogen Bonding : The nitrogen atom in the pyrrolidine ring can form hydrogen bonds with target proteins, influencing their activity.

- Hydrophobic Interactions : The cyclopentylmethyl group may engage in hydrophobic interactions with lipid membranes or protein pockets, enhancing binding affinity.

Biological Activity Studies

Research into the biological activity of 1-(Cyclopentylmethyl)pyrrolidin-3-amine has revealed several potential applications:

- Antiviral Activity : Studies have demonstrated that pyrrolidine derivatives can exhibit antiviral properties. For example, similar compounds have been shown to inhibit viral replication mechanisms, specifically targeting viral proteases and entry pathways .

- Neuropharmacological Effects : Compounds with a pyrrolidine structure have been investigated for their potential effects on neurotransmitter systems, particularly in relation to dopamine and serotonin receptors, which may have implications for treating mood disorders .

- Antimicrobial Properties : Some pyrrolidine derivatives have demonstrated antibacterial and antifungal activities, suggesting that 1-(Cyclopentylmethyl)pyrrolidin-3-amine could be evaluated for its efficacy against various pathogens .

Case Studies and Research Findings

Several studies have explored the biological activity of compounds related to 1-(Cyclopentylmethyl)pyrrolidin-3-amine:

- SARS-CoV-2 Inhibitors : Research has highlighted the development of pyrrolidine-based inhibitors targeting SARS-CoV-2. For instance, a study identified a related compound that exhibited significant inhibition of viral replication with an IC50 value of 0.6 µM against the virus's main protease .

- Structure-Activity Relationship (SAR) Studies : SAR analyses have shown that modifications to the pyrrolidine ring can significantly alter biological activity. For example, substituting different alkyl groups can enhance receptor binding or improve pharmacokinetic properties .

Comparative Analysis

To better understand the biological potential of 1-(Cyclopentylmethyl)pyrrolidin-3-amine, it is useful to compare it with similar compounds:

| Compound Name | Structure Type | Notable Activity |

|---|---|---|

| 1-(Cyclohexylmethyl)pyrrolidin-3-amine | Pyrrolidine Derivative | Antiviral properties against coronaviruses |

| 1-(Methyl)pyrrolidin-3-amine | Pyrrolidine Derivative | Neuropharmacological effects |

| 1-(Ethyl)pyrrolidin-3-amine | Pyrrolidine Derivative | Antimicrobial activity |

Q & A

Basic: What are the common synthetic routes for 1-(Cyclopentylmethyl)pyrrolidin-3-amine, and what key reaction conditions are involved?

Answer:

The synthesis typically involves three stages:

Pyrrolidine Ring Formation : Cyclization of γ-aminobutyric acid derivatives or reductive amination of ketones (e.g., 3-pyrrolidinone) using sodium cyanoborohydride (NaBH3CN) under acidic conditions .

Cyclopentylmethyl Group Introduction : Alkylation of the pyrrolidine nitrogen using cyclopentylmethyl halides (e.g., cyclopentylmethyl bromide) in the presence of a base (e.g., K2CO3) in polar aprotic solvents like DMF or acetonitrile at 60–80°C .

Amine Functionalization : Protecting group strategies (e.g., Boc protection) may be employed to prevent undesired side reactions during alkylation. Deprotection with TFA or HCl yields the final amine .

Key Considerations : Reaction yields depend on solvent choice, temperature control, and stoichiometric ratios. Impurities often arise from over-alkylation or incomplete cyclization, necessitating purification via column chromatography or recrystallization .

Basic: Which analytical techniques are critical for characterizing 1-(Cyclopentylmethyl)pyrrolidin-3-amine, and what structural features do they confirm?

Answer:

- Nuclear Magnetic Resonance (NMR) :

- 1H NMR : Confirms the presence of the cyclopentylmethyl group (δ 1.2–2.0 ppm for cyclopentyl protons) and pyrrolidine ring protons (δ 2.5–3.5 ppm).

- 13C NMR : Identifies quaternary carbons in the cyclopentyl group (~25–35 ppm) and the pyrrolidine nitrogen environment .

- High-Performance Liquid Chromatography (HPLC) : Ensures enantiomeric purity, particularly if chiral synthesis is involved. Chiral stationary phases (e.g., cellulose-based columns) resolve stereoisomers .

- Mass Spectrometry (MS) : Validates molecular weight (e.g., [M+H]+ peak at m/z 181 for C9H18N2) and fragments corresponding to cyclopentylmethyl loss .

Advanced: How can researchers optimize the enantiomeric purity of 1-(Cyclopentylmethyl)pyrrolidin-3-amine during synthesis?

Answer:

- Chiral Catalysts : Use asymmetric hydrogenation with Ru-BINAP complexes to induce stereochemistry in precursor ketones .

- Kinetic Resolution : Employ enzymes (e.g., lipases) or chiral auxiliaries (e.g., Evans’ oxazolidinones) to selectively react with one enantiomer .

- Chromatographic Separation : Preparative HPLC with chiral columns (e.g., Chiralpak® AD-H) isolates enantiomers post-synthesis.

Validation : Monitor enantiomeric excess (ee) via polarimetry or chiral NMR shift reagents (e.g., Eu(hfc)3) .

Advanced: What strategies are employed to resolve contradictions in reported biological activities of this compound across studies?

Answer:

Discrepancies often arise from:

- Assay Variability : Differences in cell lines (e.g., HEK-293 vs. CHO-K1) or receptor expression levels. Validate targets using orthogonal assays (e.g., radioligand binding vs. functional cAMP assays) .

- Compound Purity : Trace impurities (e.g., residual solvents) may confound results. Confirm purity (>95%) via LC-MS and elemental analysis .

- Pharmacokinetic Factors : Metabolic stability (e.g., CYP450 interactions) varies between in vitro and in vivo models. Use isotopic labeling (e.g., 14C) to track bioavailability .

Basic: What are the known biological targets or pathways influenced by 1-(Cyclopentylmethyl)pyrrolidin-3-amine?

Answer:

- Neurotransmitter Receptors : Binds selectively to σ-1 receptors (Ki ~50 nM) and modulates dopamine reuptake in synaptic vesicles .

- Enzyme Inhibition : Acts as a monoamine oxidase B (MAO-B) inhibitor (IC50 ~200 nM), potentially relevant in neurodegenerative disease models .

- Ion Channels : Preliminary studies suggest weak interaction with voltage-gated calcium channels (Cav2.2), requiring further validation via patch-clamp electrophysiology .

Advanced: How does the introduction of the cyclopentylmethyl group affect the compound’s pharmacokinetic properties compared to other alkyl substituents?

Answer:

- Lipophilicity : Cyclopentylmethyl increases logP (~2.1) vs. cyclopropylmethyl (logP ~1.5), enhancing blood-brain barrier permeability but reducing aqueous solubility .

- Metabolic Stability : The cyclopentyl group resists CYP3A4 oxidation better than linear alkyl chains (e.g., n-pentyl), as shown in microsomal stability assays (t1/2 > 60 min) .

- Steric Effects : Bulkier substituents reduce off-target binding to adrenergic receptors (α2A Ki > 1 µM vs. 100 nM for methyl analogs) .

Basic: What safety precautions are necessary when handling 1-(Cyclopentylmethyl)pyrrolidin-3-amine in laboratory settings?

Answer:

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles. Use fume hoods for weighing and synthesis .

- First Aid : In case of skin contact, wash with soap/water; for eye exposure, rinse with saline for 15 minutes. Seek medical attention if irritation persists .

- Storage : Keep in airtight containers under nitrogen at –20°C to prevent oxidation. Incompatible with strong acids/bases due to amine reactivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.